An In-depth Technical Guide to Stearoyl Sarcosine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Stearoyl Sarcosine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl sarcosine (B1681465), an N-acyl amino acid derivative, is a versatile surfactant with a wide range of applications in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and key applications. Detailed experimental protocols for its synthesis and analysis are outlined, and its role as a skin penetration enhancer is visually represented. This document serves as a core resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identifiers
Stearoyl sarcosine, chemically known as 2-[methyl(octadecanoyl)amino]acetic acid, is an amphiphilic molecule consisting of a lipophilic stearoyl tail (derived from stearic acid) and a hydrophilic sarcosine (N-methylglycine) head group.[1] This structure imparts its surface-active properties.
Table 1: Chemical Identifiers of Stearoyl Sarcosine [1][2]
| Identifier | Value |
| IUPAC Name | 2-[methyl(octadecanoyl)amino]acetic acid |
| Synonyms | N-Stearoylsarcosine, Sarkosyl S, Glycine, N-methyl-N-(1-oxooctadecyl)- |
| CAS Number | 142-48-3 |
| Molecular Formula | C₂₁H₄₁NO₃ |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |
| InChI | InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) |
| InChIKey | RJYOKYDKKOFLBT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of stearoyl sarcosine are crucial for its formulation and application. It is generally insoluble in water but soluble in many organic solvents.[3]
Table 2: Physicochemical Properties of Stearoyl Sarcosine
| Property | Value | Source |
| Molecular Weight | 355.56 g/mol | [1] |
| Melting Point | Not precisely available; waxy solid at room temperature. | [3] |
| Boiling Point (est.) | 489.84 °C @ 760 mm Hg | [4] |
| Solubility in water (est.) | 0.005507 mg/L @ 25 °C | [4] |
| pKa (carboxyl group, est.) | ~4.12 (similar to Lauroyl sarcosine) | [5] |
| logP (o/w, est.) | 7.294 | [4] |
| Specific Gravity | 0.924 | [3] |
Toxicological Profile
Stearoyl sarcosine is considered to have low oral toxicity and is non-mutagenic.[2][6] It is generally non-irritating and non-sensitizing to the skin, though it can cause serious eye damage.[1][2] A key consideration is that it can enhance the penetration of other ingredients through the skin.[6] Therefore, caution is advised when formulating it with other substances whose safety relies on limited dermal absorption.[6] Furthermore, it should not be used in cosmetic products where N-nitroso compounds may form, as sarcosine can be nitrosated to the potential carcinogen N-nitrososarcosine.[6]
Table 3: Toxicological Data of Stearoyl Sarcosine and Related Compounds
| Test | Result | Compound | Source |
| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | Oleoyl Sarcosine | [7] |
| Acute Dermal Toxicity (LD50, rat) | >2000 mg/kg | Sodium Myristoyl Sarcosinate | [7] |
| Skin Irritation | Non-irritating and non-sensitizing | Acyl Sarcosines | [6] |
| Eye Irritation | Causes serious eye damage (GHS Category 1) | Stearoyl Sarcosine | [1] |
| Mutagenicity | Not mutagenic | Acyl Sarcosines | [6] |
Applications
Stearoyl sarcosine is widely utilized in various industries due to its favorable properties.
-
Cosmetics and Personal Care: It functions as a surfactant, cleansing agent, hair conditioning agent, and antistatic agent in products like shampoos, bath gels, and shaving creams.[2][8] It enhances the appearance and feel of hair by increasing body, suppleness, and sheen.[2]
-
Drug Delivery: Its ability to enhance skin penetration makes it a candidate for use in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[6]
Experimental Protocols
Synthesis of Stearoyl Sarcosine
A general method for the synthesis of N-acyl sarcosinates involves the Schotten-Baumann reaction, where an acyl chloride is reacted with sarcosine under alkaline conditions.[9]
Methodology:
-
Preparation of Sodium Sarcosinate: Sarcosine is dissolved in an aqueous solution of sodium hydroxide (B78521) at a 1:1 molar ratio to form sodium sarcosinate. The solution is then dried, for example, by azeotropic distillation with toluene, to obtain the anhydrous salt.
-
Acylation: The anhydrous sodium sarcosinate is suspended in a non-polar solvent (e.g., toluene). Stearoyl chloride is added dropwise to the suspension under vigorous stirring and controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then filtered to remove sodium chloride.
-
Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated stearoyl sarcosine is then collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.
Analysis of Stearoyl Sarcosine
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the analysis and quantification of stearoyl sarcosine.[10]
Methodology:
-
Sample Preparation: A known amount of the sample containing stearoyl sarcosine is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B to elute the non-polar stearoyl sarcosine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 354.5.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by stearoyl sarcosine are not extensively documented, its primary biological interaction of interest is its effect on the skin barrier. As a surfactant, it enhances the penetration of other molecules by transiently disrupting the highly organized lipid lamellae of the stratum corneum.[11][12]
The mechanism of penetration enhancement involves the intercalation of the surfactant molecules into the lipid bilayers, which increases their fluidity and creates temporary "pores" or disordered regions, allowing for easier passage of other substances.[12][13]
It is also noteworthy that the sarcosine moiety of the molecule has known biological activities. Sarcosine is an NMDA receptor co-agonist and has been implicated in the progression of prostate cancer.[6][14][15] However, it is currently unknown if stearoyl sarcosine retains these activities, as the bulky stearoyl group may hinder its interaction with the respective receptors and enzymes. Further research is required to elucidate any specific signaling pathways affected by stearoyl sarcosine.
Conclusion
Stearoyl sarcosine is a valuable compound with well-established applications, particularly in the cosmetic and personal care sectors. Its utility as a mild surfactant and potential as a skin penetration enhancer in pharmaceutical formulations is of significant interest. This guide has provided a detailed overview of its chemical and physical properties, toxicological profile, and methods for its synthesis and analysis. While its direct interaction with specific biological signaling pathways remains an area for future investigation, its mechanism of action as a penetration enhancer provides a solid foundation for its application in drug delivery. Researchers and developers are encouraged to consider both the benefits and the safety considerations outlined in this document when working with stearoyl sarcosine.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl Sarcosine | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. WO1995007881A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]
- 5. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. cir-safety.org [cir-safety.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. cir-safety.org [cir-safety.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
